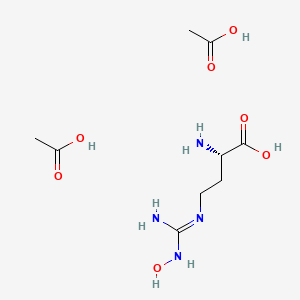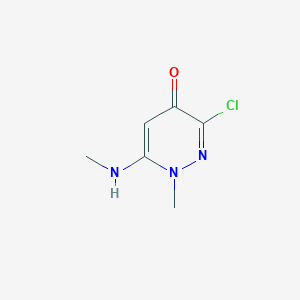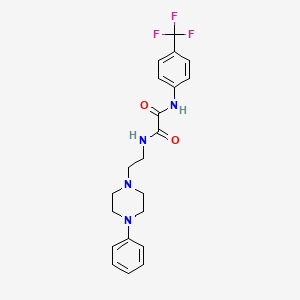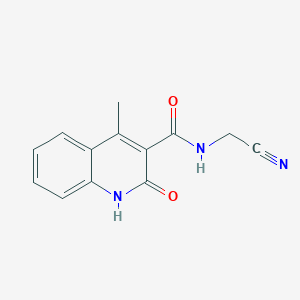![molecular formula C16H14Cl2N2O B2892377 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide CAS No. 1390308-46-9](/img/structure/B2892377.png)
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide, also known as CP-94,253, is a chemical compound that belongs to the class of pyridine carboxamides. It is a potent and selective antagonist of the dopamine D4 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and the limbic system of the brain. By blocking the activity of this receptor, 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal firing patterns, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the major advantages of using 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of neurotransmitter activity. However, one of the limitations of using 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and anxiety disorders.
2. Developing more water-soluble derivatives of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide that can be used in a wider range of experimental settings.
3. Investigating the potential use of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide in combination with other drugs for the treatment of drug addiction.
4. Investigating the potential use of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide as a tool for studying the role of the dopamine D4 receptor in various physiological and pathological processes.
合成法
The synthesis of 6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide involves the reaction of 4-chlorobenzylcyanide with cyclobutanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide, followed by the reaction of the resulting cyclobutanone derivative with 6-chloronicotinoyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in drug addiction treatment.
特性
IUPAC Name |
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-5-3-12(4-6-13)16(8-1-9-16)20-15(21)11-2-7-14(18)19-10-11/h2-7,10H,1,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQWKRPRJLNEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2892295.png)

![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)





![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide](/img/structure/B2892313.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)
![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide](/img/structure/B2892317.png)